N-Boc-L-Serine Allyl Ester
CAS No.:
Cat. No.: VC20488181
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO5 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | prop-2-enyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15) |
| Standard InChI Key | UXCJZSOZYIDKFL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CO)C(=O)OCC=C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-Boc-L-Serine Allyl Ester, systematically named prop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, exhibits a stereochemically defined structure critical for its reactivity. The Boc group protects the α-amino group, while the allyl ester masks the β-hydroxyl moiety, permitting orthogonal deprotection. The compound’s InChI key (UXCJZSOZYIDKFL-UHFFFAOYSA-N) confirms its unique stereochemical identity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 143966-57-8, 150438-78-1 |
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | prop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Solubility | Soluble in DMF, DCM, THF |
| Stability | Hydrolyzes under strong acid/base conditions |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the allyl (δ 5.8–6.0 ppm, CH₂=CH₂) and Boc groups (δ 1.4 ppm, C(CH₃)₃). Mass spectrometry (MS) confirms the molecular ion peak at m/z 245.27, consistent with the molecular formula .
Synthesis Methodologies
Amidation of N-Boc-Protected Amines
A prevalent synthesis route involves reacting N-Boc-L-serine with allyl bromide in the presence of a mild base like potassium carbonate (K₂CO₃). This method avoids side reactions associated with stronger bases (e.g., NaOH), achieving yields >90% .
Reaction Scheme:
Isocyanate-Mediated Pathways
Alternative approaches employ in situ-generated isocyanates, where 2-chloropyridine and trifluoromethanesulfonyl anhydride activate carboxyl groups. Grignard reagents subsequently introduce the allyl moiety, though this method requires stringent moisture control.
Table 2: Comparative Synthesis Conditions
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Allylation with K₂CO₃ | Allyl bromide, K₂CO₃, DMF | 92 | 99 |
| Isocyanate Intermediate | 2-Cl-pyridine, Tf₂O, Grignard | 85 | 95 |
Applications in Peptide Synthesis
Orthogonal Protection Strategy
The Boc group is selectively removed via trifluoroacetic acid (TFA), while the allyl ester is cleaved under palladium-catalyzed conditions. This orthogonality enables sequential deprotection, critical for solid-phase peptide synthesis (SPPS) .
β-Elimination Reactions
In stereoselective synthesis, N-Boc-L-Serine Allyl Ester undergoes β-elimination with reagents like (Boc)₂O and tetramethylguanidine (TMG), yielding α,β-dehydroamino acid residues. This reaction forms Z-configuration dehydropeptides, as confirmed by X-ray crystallography .
Mechanistic Insight:
Chemical Reactivity and Derivative Formation
Acylation and Alkylation
The hydroxyl group, transiently unprotected, participates in acylation (e.g., acetic anhydride) or alkylation (e.g., methyl iodide) reactions. These derivatives are intermediates in non-natural amino acid synthesis .
Cross-Coupling Reactions
Palladium-mediated allyl transfer reactions enable conjugation with aromatic or heterocyclic moieties, expanding utility in bioorthogonal chemistry.
Recent Advances and Future Perspectives
Biomaterial Innovation
Poly(N-acyl-L-serine ester) analogs, derived from N-Boc-L-Serine Allyl Ester, exhibit tunable biodegradability and mechanical properties, positioning them as candidates for tissue engineering scaffolds .
Catalytic Asymmetric Synthesis
Emerging methodologies leverage chiral catalysts to synthesize non-proteinogenic serine derivatives, enhancing drug discovery pipelines .
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